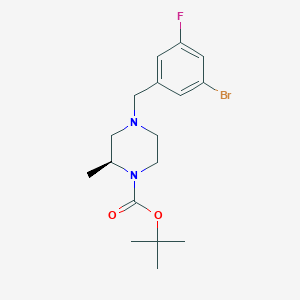

(2S)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester

Description

This compound is a stereospecific piperazine derivative featuring a tert-butyl ester group, a 2-methyl substituent on the piperazine ring, and a 3-bromo-5-fluorobenzyl moiety. Its structural uniqueness lies in the (2S) configuration, which influences its stereochemical interactions in synthetic or biological systems.

Properties

IUPAC Name |

tert-butyl (2S)-4-[(3-bromo-5-fluorophenyl)methyl]-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrFN2O2/c1-12-10-20(11-13-7-14(18)9-15(19)8-13)5-6-21(12)16(22)23-17(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBNQQZOUWCYCW-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S)-4-(3-bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential implications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of central nervous system agents and other therapeutic classes.

Research indicates that piperazine derivatives often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanism for this compound remains under investigation, but it is hypothesized to exert its effects through modulation of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of piperazine derivatives found that compounds similar to this compound displayed significant inhibitory effects on tumor cell lines. The IC50 values ranged from 0.079 μM to 9.45 μM depending on the structural modifications and biological targets .

- Neuroprotective Effects : In vitro studies have suggested that this compound may possess neuroprotective properties, potentially inhibiting amyloid beta peptide aggregation associated with Alzheimer's disease. This was evidenced by a reduction in oxidative stress markers in treated astrocyte cultures .

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Similar piperazine derivatives have shown promise as PARP inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms. The binding affinity and selectivity of these compounds are being explored to enhance therapeutic efficacy .

Case Study 1: Cytotoxicity in Cancer Cells

In a comparative study, the compound was tested against several cancer cell lines, including breast and prostate cancer models. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 5 μM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| PC-3 (Prostate) | 7.5 |

| A549 (Lung) | 10.0 |

Case Study 2: Neuroprotection Against Amyloid Beta

A separate investigation assessed the neuroprotective effects of the compound against amyloid beta-induced cytotoxicity in neuronal cultures. The results demonstrated that treatment with the compound significantly reduced cell death compared to control groups.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| Compound Treatment | 75 |

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that piperazine derivatives, including (2S)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester, exhibit significant potential as antidepressants and anxiolytics. The compound's structural features allow it to interact with serotonin and dopamine receptors, which are crucial in mood regulation and anxiety responses. Studies have shown that modifications on the piperazine ring can enhance binding affinity and selectivity for these receptors, leading to improved therapeutic profiles .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The mechanism of action appears to involve the induction of apoptosis in malignant cells, potentially making it a candidate for cancer therapy .

Chemical Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in creating diverse chemical entities for pharmaceutical applications. For example, it can be utilized in the synthesis of novel piperazine-based drugs with enhanced pharmacological properties .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound aids in optimizing its efficacy and safety profiles. By systematically altering substituents on the piperazine ring or the benzyl moiety, researchers can identify modifications that enhance biological activity while minimizing adverse effects. The presence of bromine and fluorine atoms is particularly noteworthy as they can influence lipophilicity and receptor interactions .

Case Studies

Comparison with Similar Compounds

Stereochemical and Configurational Variations

- (2R,5R)-4-Benzyl-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester ()

- Structural Differences : Dual methyl groups at C2 and C5 positions with (R,R) stereochemistry.

- Properties : Increased steric hindrance from the 2,5-dimethyl configuration may reduce solubility compared to the target compound’s single 2-methyl group.

- Comparison : Stereochemistry significantly impacts receptor binding in chiral environments; the (2S) configuration in the target compound may offer distinct biological selectivity .

Functional Group Modifications

- (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride () Structural Differences: Amino-propyl side chain introduces basicity and salt-forming capability (hydrochloride). Applications: Suitable for peptide coupling or as a building block in kinase inhibitors, contrasting with the target compound’s halogen-directed applications. Comparison: The amino group enhances water solubility (as a salt), whereas the bromo-fluorobenzyl group increases lipophilicity .

Preparation Methods

Piperazine Core Synthesis

The (2S)-2-methylpiperazine scaffold is typically synthesized via cyclization of 1,2-diaminoethane derivatives. Chiral auxiliaries or asymmetric catalysis ensure enantiomeric purity. For example, (S)-propylene oxide has been used to induce the (2S) configuration during ring closure.

Boc Protection

The tert-butyloxycarbonyl (Boc) group is introduced to protect the secondary amine of piperazine. This step employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP, achieving yields >90% under anhydrous conditions.

Benzyl Group Introduction

Alkylation of the piperazine nitrogen with 3-bromo-5-fluorobenzyl bromide is critical. This reaction is conducted in polar aprotic solvents (e.g., DMF, acetonitrile) using potassium carbonate or sodium hydride as a base. Kinetic control at 0–25°C minimizes di-alkylation byproducts, yielding 70–85% of the mono-alkylated product.

Table 1: Alkylation Reaction Conditions

Photocatalytic Coupling Methods

Recent advances in photocatalysis offer a streamlined alternative for introducing aromatic groups. A patent describing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis illustrates this approach. Under blue LED irradiation, 2-aminopyridine and Boc-piperazine undergo cross-dehydrogenative coupling using an acridine salt photocatalyst and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant. Adapted to the target compound, this method could replace traditional alkylation, reducing steps and byproducts.

Key Advantages

-

Stereochemical Retention : Mild conditions preserve the (2S) configuration.

-

Yield Enhancement : Reported yields reach 95% for analogous compounds.

Halogenation and Functional Group Introduction

Bromo-Fluoro Aromatic Precursors

The 3-bromo-5-fluorobenzyl group is synthesized from 3-bromo-5-fluorobenzoic acid. Esterification with methanol or ethanol, followed by reduction using lithium aluminum hydride (LiAlH₄), yields the corresponding benzyl alcohol. Subsequent bromination with PBr₃ or HBr/AcOH converts the alcohol to the benzyl bromide.

Coupling to Piperazine

The benzyl bromide reacts with Boc-protected (2S)-2-methylpiperazine under SN2 conditions. Steric hindrance from the tert-butyl group directs alkylation to the less hindered nitrogen, ensuring regioselectivity.

Table 2: Halogenation and Coupling Parameters

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | 92 | |

| Reduction | LiAlH₄, THF, 0°C | 88 | |

| Bromination | PBr₃, DCM, rt | 85 | |

| Piperazine Alkylation | Boc-piperazine, K₂CO₃, DMF, 25°C | 80 |

Comparative Analysis of Methodologies

Traditional vs. Photocatalytic Routes

-

Step Count : Traditional methods require 4–5 steps (core synthesis, protection, alkylation, deprotection), whereas photocatalytic coupling reduces this to 2–3 steps.

-

Environmental Impact : Photocatalysis avoids heavy metals and high-energy intermediates, aligning with green chemistry principles.

-

Scalability : Alkylation routes are better established for industrial-scale production, but photocatalysis offers cost savings in lab settings.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves sequential functionalization of a piperazine core. A common approach includes:

- Step 1 : Introduction of the 3-bromo-5-fluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl halides) .

- Step 2 : Protection of the piperazine nitrogen using a tert-butoxycarbonyl (Boc) group under basic conditions .

- Step 3 : Resolution of the stereocenter at the 2S position using chiral auxiliaries or enantioselective catalysis . Final purification often employs silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization (e.g., DCM/hexane) .

Q. How is the compound purified, and what solvents are optimal?

- Chromatography : Silica gel with ethyl acetate/hexane gradients (4:1 to 8:1) effectively separates intermediates .

- Recrystallization : Dichloromethane (DCM) and hexane mixtures are used to achieve high-purity crystalline products .

- Yield Optimization : Adjusting reaction stoichiometry (e.g., 1.2–1.5 eq. of benzylating agents) minimizes byproducts .

Q. What spectroscopic methods confirm the compound’s structure?

- NMR : and NMR identify the tert-butyl group (δ 1.4 ppm for ), piperazine protons (δ 2.5–3.5 ppm), and aryl signals (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H] or [M+H-100] fragments for Boc-protected derivatives) .

- X-ray Diffraction : Resolves stereochemical configuration and crystal packing .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral Resolution : Use of (2S)-configured starting materials (e.g., (S)-tert-butyl-3-methylpiperazine-1-carboxylate) .

- Catalytic Asymmetric Synthesis : Palladium-catalyzed couplings with chiral ligands (e.g., BINAP) to retain stereochemistry .

- Analytical Validation : Chiral HPLC or polarimetry to verify >99% enantiomeric excess (ee) .

Q. How do the bromo and fluoro substituents influence reactivity?

- Bromo Group : Facilitates cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for further functionalization .

- Fluoro Group : Enhances metabolic stability and modulates electronic effects in biological targets .

- Competing Reactivity : Bromine’s susceptibility to nucleophilic displacement requires careful control of reaction pH and temperature .

Q. What conditions destabilize the tert-butyl ester group?

- Acidic Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group at room temperature within 2 hours .

- Thermal Stability : Avoid prolonged heating (>80°C) to prevent retro-esterification .

Q. How can contradictory yields in synthetic protocols be reconciled?

- Catalyst Loading : Higher Pd(PPh) concentrations (5–10 mol%) improve Suzuki coupling yields (80–94%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for benzylation .

- Impurity Profiling : LC-MS identifies side products (e.g., dehalogenated byproducts) requiring gradient optimization .

Q. What strategies stabilize the compound during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.